molecular formula C10H14N2 B11921532 (5,6,7,8-Tetrahydronaphthalen-1-yl)hydrazine CAS No. 85790-17-6

(5,6,7,8-Tetrahydronaphthalen-1-yl)hydrazine

Cat. No.: B11921532
CAS No.: 85790-17-6
M. Wt: 162.23 g/mol
InChI Key: UFWAWZMOTPGQJU-UHFFFAOYSA-N
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Description

(5,6,7,8-Tetrahydronaphthalen-1-yl)hydrazine is an organic compound with the molecular formula C10H14N2. It is a derivative of naphthalene, where the hydrazine group is attached to the first carbon of the tetrahydronaphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6,7,8-Tetrahydronaphthalen-1-yl)hydrazine typically involves the reduction of naphthalene derivatives followed by hydrazine substitution. One common method is the catalytic hydrogenation of 1-naphthylamine to produce 1-amino-5,6,7,8-tetrahydronaphthalene, which is then reacted with hydrazine to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .

Chemical Reactions Analysis

Types of Reactions

(5,6,7,8-Tetrahydronaphthalen-1-yl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthalenes and their derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

(5,6,7,8-Tetrahydronaphthalen-1-yl)hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (5,6,7,8-Tetrahydronaphthalen-1-yl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with biological molecules, leading to the inhibition of certain enzymes or the disruption of cellular processes. This makes it a potential candidate for drug development .

Properties

CAS No.

85790-17-6

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

5,6,7,8-tetrahydronaphthalen-1-ylhydrazine

InChI

InChI=1S/C10H14N2/c11-12-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7,12H,1-2,4,6,11H2

InChI Key

UFWAWZMOTPGQJU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NN

Origin of Product

United States

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